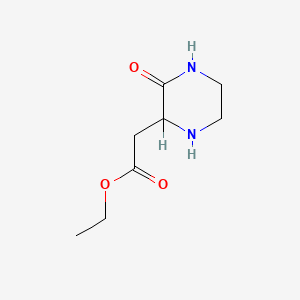
Ethyl 2-(3-oxopiperazin-2-yl)acetate
Cat. No. B3021306
M. Wt: 186.21 g/mol
InChI Key: HNYRNJAZRKCHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08119633B2
Procedure details


Ethylenediamine (1.17 ml, 17.42 mmol) and diethyl maleate (3 g, 17.42 mmol) were stirred for 16 h at 55° C. in propanol (30 ml). The solvent was removed in vacuo and the residue was dried in vacuo. The product was used in the next stage without being purified further.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]([O:14][CH2:15][CH3:16])(=[O:13])/[CH:6]=[CH:7]\[C:8]([O:10]CC)=O>C(O)CC>[O:10]=[C:8]1[NH:4][CH2:1][CH2:2][NH:3][CH:7]1[CH2:6][C:5]([O:14][CH2:15][CH3:16])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.17 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without being purified further
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1C(NCCN1)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
